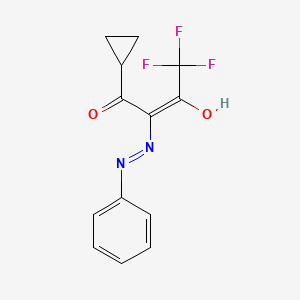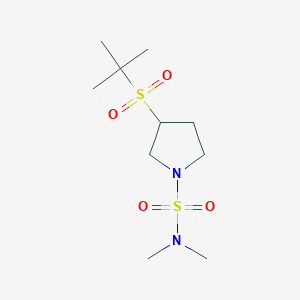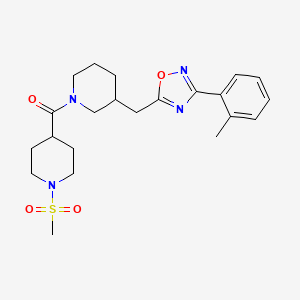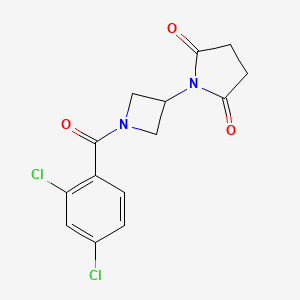
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine is a useful research compound. Its molecular formula is C8H6ClF4N and its molecular weight is 227.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) discusses a compound related to 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine, which acts as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential therapeutic application in these areas (Harrison et al., 2001).
Material Science: Polyimides Synthesis
Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, closely related to the chemical , which was then used to create a series of new fluorine-containing polyimides. These polyimides displayed remarkable solubility in various solvents and possessed outstanding mechanical properties and thermal stability, making them suitable for advanced material applications (Yin et al., 2005).
Chemical Synthesis and Characterization
Zhang et al. (2016) used a derivative of this compound in a one-pot synthesis process to create N-(α-fluorovinyl)azole derivatives. This study demonstrates the versatility of the chemical as a building block in organic synthesis, particularly in creating compounds with potential biological activity (Zhang et al., 2016).
Optical and Electronic Materials
Tao et al. (2009) researched the use of a similar compound in the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. These materials exhibited excellent thermal stability, mechanical properties, and high optical transparency, suggesting their suitability for applications in optoelectronics and as insulating materials in electronics (Tao et al., 2009).
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVGSEBZNLFMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)



![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)


![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
